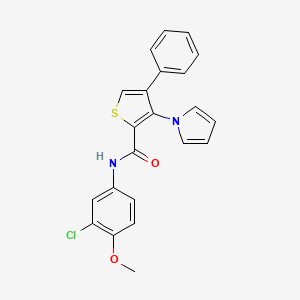

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2S/c1-27-19-10-9-16(13-18(19)23)24-22(26)21-20(25-11-5-6-12-25)17(14-28-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNXRNXPTSRCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Substitution Reactions: The chloro-methoxyphenyl group and the phenyl group can be introduced through electrophilic aromatic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the thiophene ring reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

科学研究应用

Antiviral Activity

Recent studies have demonstrated that compounds structurally related to N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising antiviral properties. For instance, research indicates that similar compounds can inhibit the replication of the hepatitis C virus by targeting cyclooxygenase enzymes, showcasing their potential in treating viral infections .

Anticancer Properties

The compound has been investigated for its anticancer effects. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. The presence of the methoxy and chloro substituents has been linked to enhanced cytotoxicity against several cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory effects by inhibiting key inflammatory mediators. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases, potentially offering a new avenue for treatment .

Pesticidal Activity

The compound's structural characteristics make it a candidate for development as a pesticide. Research indicates that derivatives of this compound can exhibit insecticidal properties, particularly against agricultural pests. The thiophene ring is known to enhance the lipophilicity of compounds, improving their ability to penetrate biological membranes and exert toxic effects on target organisms .

Case Study 1: Antiviral Screening

In a screening study involving various N-Heterocycles, compounds similar to this compound were tested against hepatitis C virus. Results showed that specific substitutions led to significant reductions in viral load in vitro, prompting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers in breast cancer cells. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .

作用机制

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

相似化合物的比较

Structural and Functional Group Analysis

Substituent Variations

(a) N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

- Molecular Formula : C23H19FN2O3S

- Key Differences :

- Amide Substituent : 3,4-Dimethoxyphenyl (two methoxy groups) vs. 3-chloro-4-methoxyphenyl (one methoxy, one chloro).

- Thiophene Substituent : 3-Fluorophenyl (electron-withdrawing) vs. phenyl (neutral).

- Impact: The chloro group in the target compound enhances lipophilicity (Cl logP ≈ 0.71 vs. OCH3 logP ≈ −0.02) and may facilitate halogen bonding in biological targets.

(b) N-(4-Butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0015)

- Molecular Formula : C25H24N2OS

- Key Differences :

- Amide Substituent : 4-Butylphenyl (alkyl chain) vs. 3-chloro-4-methoxyphenyl (aryl with polar groups).

- Impact: The butyl group increases hydrophobicity (predicted logP: ~5.2 vs. The lack of chloro and methoxy groups eliminates polar interactions, which could diminish target selectivity.

(c) N-(2,5-Diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0025)

- Molecular Formula : C25H24N2O3S

- Key Differences :

- Amide Substituent : 2,5-Diethoxyphenyl (two ethoxy groups) vs. 3-chloro-4-methoxyphenyl.

Physicochemical Properties

生物活性

N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H17ClN2O2S

- Molecular Weight : 408.9 g/mol

- CAS Number : 1291868-80-8

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C22H17ClN2O2S |

| Molecular Weight | 408.9 g/mol |

| CAS Number | 1291868-80-8 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Its activity is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cell division.

In Vitro Studies

-

Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including:

- Prostate (DU-145)

- Cervical (HeLa)

- Lung adenocarcinoma (A549)

- Liver (HepG2)

- Breast (MCF-7)

- Mechanism of Action : The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity. For instance, derivatives with specific substitutions showed IC50 values as low as 0.048 µM against A549 cells, indicating strong cytotoxicity .

- Cell Cycle Arrest and Apoptosis : The compound induced G2/M phase arrest in cancer cells, leading to apoptosis through the activation of caspase pathways. This suggests that the compound not only inhibits cell growth but also triggers programmed cell death mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through specific modifications to its structure:

- Substituents : Variations in the substituents on the phenyl and pyrrole rings significantly impact potency and selectivity against different cancer types.

| Substituent Position | Modification Type | Observed Effect |

|---|---|---|

| C3 | Methyl substitution | Increased cytotoxicity |

| C6 | Hydroxy or methoxy group | Enhanced binding affinity |

Case Studies

- In Vivo Efficacy : In rodent models, compounds similar to this compound exhibited significant tumor growth inhibition, supporting their potential for further development as therapeutic agents .

- Comparative Studies : Comparative studies with known anticancer agents revealed that this compound's mechanism of inhibiting tubulin polymerization is comparable to established drugs like CA-4, reinforcing its potential as a novel therapeutic option .

常见问题

Q. What are the key synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Thiophene core construction : Cyclization of precursors like ethyl thiophene carboxylates with chlorophenyl and pyrrole substituents under controlled conditions (e.g., using Lewis acids as catalysts).

- Amide coupling : Reaction of the thiophene carboxylic acid intermediate with 3-chloro-4-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Functionalization : Introduction of the pyrrole moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring inert atmospheres and palladium catalysts . Purification often employs column chromatography or recrystallization, with yields optimized by adjusting solvent polarity and temperature gradients .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., methoxy vs. chloro groups on the phenyl ring). Aromatic proton splitting patterns distinguish pyrrole and thiophene protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, particularly for distinguishing isotopic patterns of chlorine atoms .

- IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm) and N-H bends (~1550 cm) confirm amide bond formation .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs (e.g., ), potential targets include:

- Kinase enzymes : The thiophene-pyrrole scaffold may inhibit tyrosine kinases involved in cancer proliferation.

- GPCRs : The chloro-methoxyphenyl group could modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Initial screening often uses enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays to measure IC values .

Advanced Research Questions

Q. How can researchers address contradictions in structure-activity relationship (SAR) studies for this compound?

Discrepancies in SAR data may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter potency. Standardizing protocols (e.g., ATP concentrations in kinase assays) reduces variability .

- Conformational flexibility : The pyrrole-thiophene hinge may adopt multiple binding poses. Molecular dynamics simulations or X-ray crystallography of protein-ligand complexes can clarify binding modes .

- Metabolic interference : Metabolites (e.g., oxidized pyrrole derivatives) may exhibit off-target effects. LC-MS/MS metabolite profiling is recommended during in vitro studies .

Q. What experimental design considerations are critical for optimizing yield in large-scale synthesis?

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps must be recycled or replaced with cheaper alternatives (e.g., nickel complexes) to reduce costs .

- Solvent systems : Mixed solvents (e.g., DMF/water) improve solubility of intermediates while minimizing side reactions.

- Flow chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., amide coupling), reducing thermal degradation .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Dose-response validation : Re-test compounds using identical cell lines and normalization methods (e.g., MTT vs. CellTiter-Glo assays).

- Counter-screening : Assess selectivity against related targets (e.g., kinase panels) to rule out off-target interactions .

- Data normalization : Use Z-factor or strictly standardized mean difference (SSMD) metrics to quantify assay robustness .

Q. What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?

- Isotere replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce oxidative demethylation .

- Prodrug approaches : Mask the carboxamide as a methyl ester to improve oral bioavailability, with enzymatic cleavage in target tissues .

- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) during pharmacokinetic studies identifies metabolic hotspots .

Methodological Notes

- Synthesis Optimization : Reaction monitoring via thin-layer chromatography (TLC) with UV visualization ensures intermediate purity before proceeding to subsequent steps .

- Data Reproducibility : Open-access spectral databases (e.g., PubChem) should be cross-referenced for NMR and MS data validation .

- Ethical Reporting : Negative results (e.g., failed coupling reactions) must be documented to avoid publication bias in SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。